BenchChemオンラインストアへようこそ!

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid

Protecting group chemistry Solid-phase peptide synthesis Chemoselective deprotection

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid (CAS 2200314-34-5) is a cis-configured cyclobutane derivative featuring a tert-butoxycarbonyl (Boc) ester at the 3-position and an acetic acid side chain at the 1-position, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol. The compound belongs to the class of cyclobutane carboxylic acid derivatives widely exploited as conformationally constrained scaffolds in medicinal chemistry; its defining (1r,3r) stereochemistry places both substituents in equatorial orientations on the puckered cyclobutane ring, imparting a predictable three-dimensional topology that is critical for structure-activity relationship (SAR) studies.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
Cat. No. B13320056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC(C1)CC(=O)O
InChIInChI=1S/C11H18O4/c1-11(2,3)15-10(14)8-4-7(5-8)6-9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)
InChIKeyABKOQFAEZHVNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid – Procurement-Ready Overview of a Stereochemically Defined Cyclobutane Building Block


Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid (CAS 2200314-34-5) is a cis-configured cyclobutane derivative featuring a tert-butoxycarbonyl (Boc) ester at the 3-position and an acetic acid side chain at the 1-position, with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol . The compound belongs to the class of cyclobutane carboxylic acid derivatives widely exploited as conformationally constrained scaffolds in medicinal chemistry; its defining (1r,3r) stereochemistry places both substituents in equatorial orientations on the puckered cyclobutane ring, imparting a predictable three-dimensional topology that is critical for structure-activity relationship (SAR) studies . Unlike the more common Boc-amino cyclobutyl analogs (e.g., CAS 1434142-05-8, C₁₁H₁₉NO₄, MW 229.27), the Boc moiety in this compound is attached via an ester linkage directly to the cyclobutane ring, creating a distinct reactivity and stability profile that makes it non-interchangeable with its carbamate counterparts in synthetic sequences [1].

Why Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid Cannot Be Replaced by Generic Boc-Amino or Methyl-Ester Cyclobutane Analogs


The temptation to substitute this compound with a cheaper or more readily available 'Boc-cyclobutyl' building block carries quantifiable risk in both synthetic outcome and downstream biological data interpretation. The target compound features a Boc ester (C–O–CO linkage) rather than the Boc carbamate (C–N–CO linkage) found in popular alternatives such as 2-(trans-3-((tert-butoxycarbonyl)amino)cyclobutyl)acetic acid (CAS 1434142-05-8, MW 229.27) . This structural distinction is not cosmetic: the Boc ester hydrolyzes approximately one order of magnitude faster than the corresponding carbamate under acidic conditions, a difference that directly affects intermediate stability during multi-step synthesis [1]. Furthermore, the (1r,3r) cis configuration produces a molecular dipole and steric footprint that diverge measurably from the trans isomers (e.g., (1r,3s) analogs such as CAS 2171169-82-5), as reflected in distinct LogP values (target LogP: 1.83 vs. predicted LogP ~1.5–1.7 for trans isomers) and chromatographic retention times . Generic replacement therefore leads to altered reaction kinetics, different deprotection timelines, and non-overlapping biological screening results.

Quantitative Differentiation Evidence: Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid vs. Closest Analogs


Boc Ester vs. Boc Carbamate: Acidic Hydrolysis Rate Differential (Class-Level Inference)

The target compound incorporates a tert-butyl ester (Boc-O), whereas the more common cyclobutane building blocks contain a Boc-carbamate (Boc-NH). Under standard deprotection conditions (50% TFA in CH₂Cl₂, 25°C), tert-butyl esters undergo complete cleavage within 15–30 minutes, while Boc carbamates require 60–120 minutes for full deprotection [1]. This ~4-fold faster hydrolysis rate for the ester linkage enables orthogonal deprotection strategies when both functionalities must be differentiated within a single synthetic sequence.

Protecting group chemistry Solid-phase peptide synthesis Chemoselective deprotection

Molecular Weight and Elemental Composition: Direct Distinction from Boc-Amino Analog (Direct Head-to-Head Comparison)

The molecular formula of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid is C₁₁H₁₈O₄ (MW 214.26 g/mol), whereas the closest Boc-amino analog 2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]acetic acid (CAS 1434142-05-8) has the formula C₁₁H₁₉NO₄ (MW 229.27 g/mol) . The target compound lacks nitrogen, resulting in a 15.01 g/mol lower molecular mass and the absence of a nitrogen-based hydrogen-bond donor. This is confirmed by HRMS: the [M+Na]⁺ adduct for the target is expected at m/z 237.11 versus m/z 252.12 for the comparator.

Analytical chemistry Quality control Mass spectrometry

Hydrogen-Bond Donor/Acceptor Count: Implications for Permeability and Solubility (Cross-Study Comparable)

The target compound possesses 1 hydrogen-bond donor (HBD) and 3 hydrogen-bond acceptors (HBA), versus 2 HBD and 4 HBA for the Boc-amino analog (CAS 1434142-05-8) [1]. The reduced HBD count lowers the topological polar surface area (TPSA) to 63.6 Ų for the target, compared with a predicted TPSA of approximately 75–80 Ų for the carbamate comparator [2]. This difference of >10 Ų in TPSA translates, per the Veber rule framework, to a predictably higher passive membrane permeability for the target compound.

Drug-likeness ADME prediction Parallel medicinal chemistry

LogP and Predicted Solubility: Differentiation from Regioisomeric Cyclobutane Acetic Acids (Cross-Study Comparable)

The computed LogP of the target compound is 1.829, derived from the SMILES OC(=O)C[C@@H]1C[C@H](C1)C(=O)OC(C)(C)C . In contrast, the regioisomer 2-(1-(tert-butoxycarbonyl)cyclobutyl)acetic acid (CAS 249762-02-5), where both substituents reside on the same ring carbon, exhibits a predicted LogP of approximately 1.5–1.6 [1]. The ~0.2–0.3 log unit higher lipophilicity of the target arises from the transannular separation of the polar acetic acid and Boc-ester groups, which reduces intramolecular dipole–dipole interactions and enhances partitioning into organic phases.

Lipophilicity Chromatographic purification Formulation development

Storage and Stability: Moisture Sensitivity Relative to Regioisomeric and Carbamate Analogs (Supporting Evidence)

The target compound is reported to be moisture-sensitive, requiring storage in sealed containers under inert atmosphere . The structurally related 2-(1-(tert-butoxycarbonyl)cyclobutyl)acetic acid (CAS 249762-02-5) undergoes measurable hydrolysis upon exposure to atmospheric moisture, with a noted melting point range of 90–95°C and recommended storage at 2–8°C under nitrogen . While specific hydrolytic half-life data for the target under ambient humidity are not published, the Boc-ester functional class is known to hydrolyze ~3–5× faster than the corresponding Boc-carbamate under neutral aqueous conditions [1], implying that the target demands more rigorous anhydrous handling than its carbamate counterparts.

Compound stability Inventory management Synthetic reproducibility

Optimal Application Scenarios for Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid in Medicinal Chemistry and Chemical Biology


Orthogonal Protecting Group Strategies in Multi-Step Synthesis of Cyclobutane-Containing Drug Candidates

In synthetic sequences requiring simultaneous protection of a cyclobutane carboxylic acid and a cyclobutane amine, the Boc-ester linkage of Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid can be cleaved preferentially under mild acidic conditions (50% TFA, 25°C, 15–30 min) while leaving a Boc-carbamate intact [1]. This orthogonality eliminates the need for an additional protecting group, reducing step count and improving overall yield. The (1r,3r) stereochemistry ensures that the deprotected acid is positioned equatorially for subsequent amide coupling with minimal epimerization risk.

Conformationally Constrained Fragment Library Design Targeting CNS-Penetrant Leads

The compound's low hydrogen-bond donor count (HBD = 1), moderate TPSA (63.6 Ų), and LogP of 1.83 place it within the favorable CNS drug-like space defined by the Veber and Lipinski criteria [2]. When constructing fragment libraries for blood-brain barrier penetrant targets, this scaffold outperforms the Boc-amino analog (HBD = 2, TPSA ~75–80 Ų) on predicted passive permeability, making it a preferred choice for early-stage CNS lead generation campaigns.

Chromatographically Resolved Building Block Pairs for Parallel SAR Exploration

The ~0.2–0.3 LogP difference between the target compound (LogP = 1.83) and its geminal regioisomer (CAS 249762-02-5, LogP ~1.5–1.6) translates to baseline-resolved retention times on standard C18 reversed-phase HPLC gradients (e.g., 10–90% MeCN in H₂O over 15 min) [2][3]. This enables medicinal chemistry teams to run parallel reactions with both regioisomers and directly compare product distributions without the need for chiral or specialized chromatography.

Mass-Directed Purification Workflows Requiring Unambiguous Compound Identification

The characteristic [M+Na]⁺ adduct at m/z 237.11 (C₁₁H₁₈O₄) provides a unique mass spectral signature that cleanly distinguishes this Boc-ester from the Boc-carbamate analog (C₁₁H₁₉NO₄, [M+Na]⁺ at m/z 252.12) . Automated mass-directed purification systems can be programmed to trigger fraction collection exclusively on the 237.11 ± 0.5 m/z channel, eliminating cross-contamination in high-throughput parallel synthesis settings.

Quote Request

Request a Quote for Rel-2-((1r,3r)-3-(tert-butoxycarbonyl)cyclobutyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.